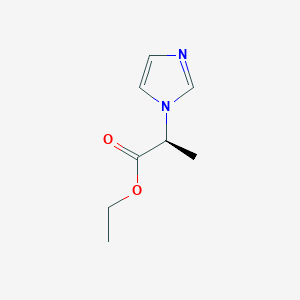
ethyl (2S)-2-imidazol-1-ylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S)-2-imidazol-1-ylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an imidazole ring attached to a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (2S)-2-imidazol-1-ylpropanoate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-imidazol-1-ylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of acid chlorides. In this approach, (2S)-2-imidazol-1-ylpropanoic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ethanol to form the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow reactors can be used to carry out the esterification reaction under controlled conditions, allowing for better temperature and reaction time management.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2S)-2-imidazol-1-ylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield (2S)-2-imidazol-1-ylpropanoic acid and ethanol. This reaction can be catalyzed by either acids or bases.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used as catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Electrophiles such as alkyl halides can be used in the presence of a base like potassium carbonate.
Major Products
Hydrolysis: (2S)-2-imidazol-1-ylpropanoic acid and ethanol.
Reduction: (2S)-2-imidazol-1-ylpropanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl (2S)-2-imidazol-1-ylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of ethyl (2S)-2-imidazol-1-ylpropanoate is primarily related to its interactions with biological targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to antimicrobial effects by disrupting the function of essential enzymes in microorganisms.
Comparación Con Compuestos Similares
Ethyl (2S)-2-imidazol-1-ylpropanoate can be compared with other similar compounds such as:
Ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate: Another ester with potential biological activities.
Ethyl (2S)-2-pyridylpropanoate: A compound with a pyridine ring instead of an imidazole ring, which may exhibit different biological properties.
Ethyl (2S)-2-thiazolylpropanoate: A compound with a thiazole ring, which may have different reactivity and applications.
The uniqueness of this compound lies in its imidazole ring, which imparts specific chemical and biological properties that are distinct from those of other similar compounds.
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
ethyl (2S)-2-imidazol-1-ylpropanoate |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)7(2)10-5-4-9-6-10/h4-7H,3H2,1-2H3/t7-/m0/s1 |
Clave InChI |
CYVJITQMDSKHKF-ZETCQYMHSA-N |
SMILES isomérico |
CCOC(=O)[C@H](C)N1C=CN=C1 |
SMILES canónico |
CCOC(=O)C(C)N1C=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)
![1-Azabicyclo[3.2.1]octane,6-(aminooxy)-,endo-(9CI)](/img/structure/B13809150.png)
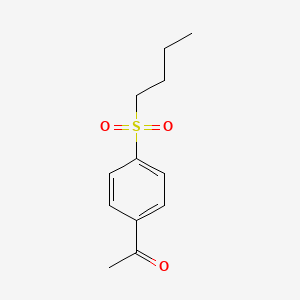
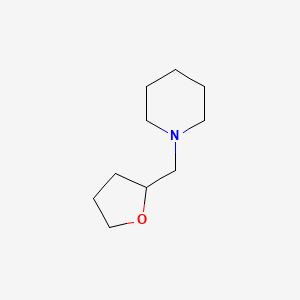
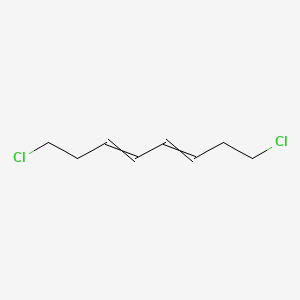
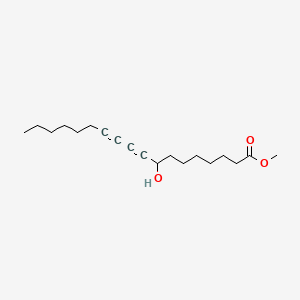

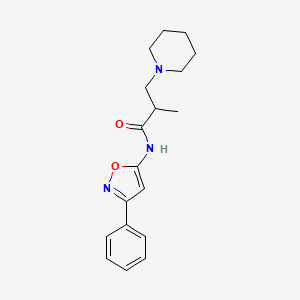

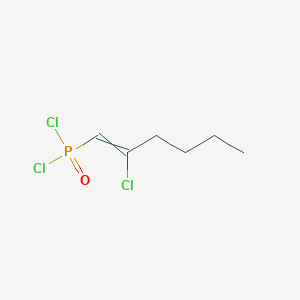
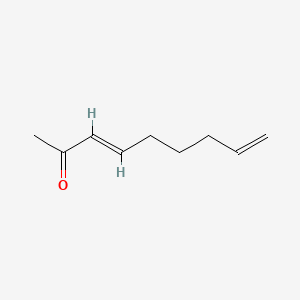
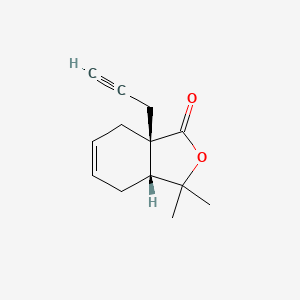
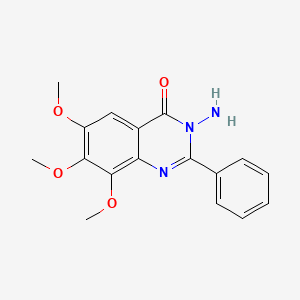
![(1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13809224.png)
